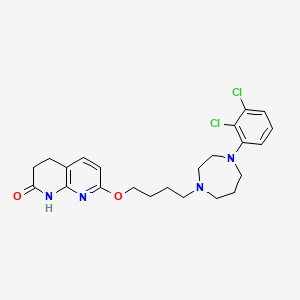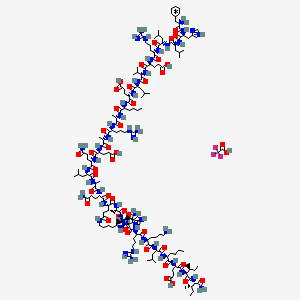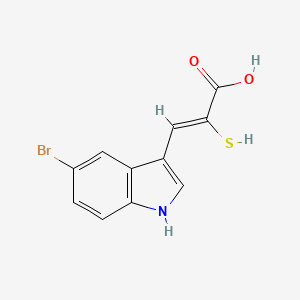![molecular formula C18H22IN3O3S B10772501 4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B10772501.png)
4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[125I]SB-258585 is a radiolabeled compound used extensively in scientific research. It is a potent, selective, and orally active antagonist of the serotonin 5-hydroxytryptamine 6 receptor. The compound is particularly valuable for mapping the distribution of serotonin 5-hydroxytryptamine 6 receptors in the brain, making it a crucial tool in neuropharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [125I]SB-258585 involves several steps:
Nitration: 1-(2-methoxyphenyl)piperazine is nitrated using potassium nitrate in sulfuric acid to yield a nitro derivative.
Protection: The nitro derivative is protected as the N-Boc derivative.
Reduction: The nitro group is reduced by catalytic hydrogenation over palladium on carbon to yield aniline.
Condensation: The aniline is condensed with 5-chloro-3-methylbenzothiophene-2-sulfonyl chloride to afford the corresponding sulfonamide.
Deprotection: The Boc protecting group is removed with hydrochloric acid in boiling tetrahydrofuran.
Industrial Production Methods: The industrial production of [125I]SB-258585 follows similar synthetic routes but is scaled up to meet the demands of research institutions. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound.
Types of Reactions:
Substitution Reactions: The compound undergoes substitution reactions, particularly involving the iodine atom.
Reduction Reactions: The nitro group in the precursor is reduced to an amine group during synthesis.
Common Reagents and Conditions:
Nitration: Potassium nitrate and sulfuric acid.
Reduction: Palladium on carbon and hydrogen gas.
Condensation: 5-chloro-3-methylbenzothiophene-2-sulfonyl chloride.
Deprotection: Hydrochloric acid and tetrahydrofuran.
Major Products:
Aplicaciones Científicas De Investigación
[125I]SB-258585 is used in various scientific research applications:
Neuropharmacology: Mapping the distribution of serotonin 5-hydroxytryptamine 6 receptors in the brain.
Psychiatric Research: Studying the role of serotonin 5-hydroxytryptamine 6 receptors in schizophrenia and other cognitive disorders.
Drug Development: Evaluating the efficacy of potential therapeutic agents targeting serotonin 5-hydroxytryptamine 6 receptors
Mecanismo De Acción
[125I]SB-258585 acts as an antagonist of the serotonin 5-hydroxytryptamine 6 receptor. By binding to these receptors, it inhibits their activity, which can modulate neurotransmitter release and influence various cognitive and behavioral processes. The compound’s high affinity and selectivity for serotonin 5-hydroxytryptamine 6 receptors make it a valuable tool for studying the molecular pathways involved in neuropsychiatric disorders .
Similar Compounds:
SB-271046: Another selective antagonist of the serotonin 5-hydroxytryptamine 6 receptor.
SB-214111: A related compound with similar binding properties.
Methiothepin: A non-selective antagonist that also binds to serotonin receptors
Uniqueness of [125I]SB-258585:
Radiolabeling: The incorporation of iodine-125 allows for precise mapping of receptor distribution.
High Affinity and Selectivity: It displays over 100-fold selectivity for serotonin 5-hydroxytryptamine 6 receptors over other receptor subtypes
Propiedades
Fórmula molecular |
C18H22IN3O3S |
|---|---|
Peso molecular |
485.4 g/mol |
Nombre IUPAC |
4-(125I)iodanyl-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H22IN3O3S/c1-21-9-11-22(12-10-21)17-13-15(5-8-18(17)25-2)20-26(23,24)16-6-3-14(19)4-7-16/h3-8,13,20H,9-12H2,1-2H3/i19-2 |
Clave InChI |
BDHMSYNBSBZCAF-GBVACIEGSA-N |
SMILES isomérico |
CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)[125I])OC |
SMILES canónico |
CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-[(E)-2-[4-(morpholin-4-ylmethyl)phenyl]ethenyl]pyridin-4-yl]-1,7-dihydropyrrolo[3,2-e]pyrimidin-4-one](/img/structure/B10772424.png)

![2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile](/img/structure/B10772449.png)


![4-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B10772461.png)

![N-[(S)-1-(11-Amino-undecylcarbamoyl)-2-(4-hydroxy-phenyl)-ethyl]-butyramide](/img/structure/B10772469.png)
![2-[(3S)-3-(aminomethyl)piperidine-1-carbonyl]-N-[1-(cyclononen-1-ylmethyl)piperidin-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10772471.png)

![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772483.png)
![4-(trifluoromethyl)phenyl N-methyl-N-{2-[(1r,4r)-4-{[ethyl(2-hydroxyethyl)amino]methyl}cyclohexyl]ethyl}carbamate](/img/structure/B10772494.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-amino-2-[[(2S)-2-[[(2S)-2-(3-cyclohexylpropanoylamino)-4-methylpentanoyl]amino]-5-methylhexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B10772511.png)
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772519.png)